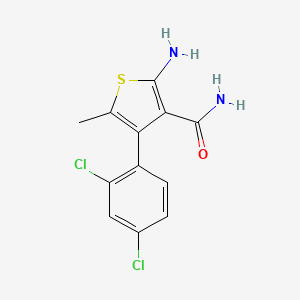

2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives has been a subject of interest due to their potential applications in various fields, including materials science and pharmaceuticals. In the context of 2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxamide, similar compounds have been synthesized using different starting materials and methods. For instance, a highly phenylated diamine was synthesized from 4′-nitrodeoxybenzoin and used to prepare aromatic polyamides containing a tetraphenylthiophene unit . Another study reported the synthesis of 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives using 3-aminothiophene-2-carboxamide, which was prepared in a facile manner . Additionally, azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide were synthesized and analyzed for their biological activity, providing insights into the synthesis and potential applications of related thiophene derivatives .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their chemical properties and biological activities. The studies mentioned provide spectral data confirming the structures of the synthesized compounds. For example, the polyamides synthesized in one study were characterized by their inherent viscosities and solubility in various organic solvents . In another study, the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides was linked to their confirmed molecular structures through NMR spectral data and elemental analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives are varied and often require specific conditions to achieve high yields. For example, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involved exploring reaction conditions between triazole ester and ethylene diamine to achieve an 88% yield . Similarly, the synthesis of new Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes involved the Gewald reaction and subsequent reactions with substituted aryl aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The polyamides containing a tetraphenylthiophene unit exhibited high glass transition temperatures and thermal stability, with 10% weight loss temperatures observed above 530°C in nitrogen . The antimicrobial activity of the synthesized compounds was also a significant property, with some compounds showing more activity than reference drugs against certain strains of microorganisms . The solubility of these compounds in organic solvents is another important property that was characterized .

Mécanisme D'action

Target of Action

The primary target of 2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxamide is the Heat shock protein HSP 90-alpha . This protein plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .

Mode of Action

It is known that it interacts with its target, the heat shock protein hsp 90-alpha . The interaction between the compound and its target may lead to changes in the protein’s function, potentially influencing cell cycle control and signal transduction .

Biochemical Pathways

Given its interaction with the heat shock protein hsp 90-alpha, it is likely that it influences pathways related to cell cycle control and signal transduction .

Result of Action

Given its interaction with the heat shock protein hsp 90-alpha, it may influence cell cycle control and signal transduction, potentially leading to changes in cell behavior .

Propriétés

IUPAC Name |

2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2OS/c1-5-9(10(11(15)17)12(16)18-5)7-3-2-6(13)4-8(7)14/h2-4H,16H2,1H3,(H2,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGKOTUVUZBOFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C(=O)N)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401176753 |

Source

|

| Record name | 2-Amino-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

832740-33-7 |

Source

|

| Record name | 2-Amino-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Aminophenyl)carbonyl]piperidin-4-ol](/img/structure/B1284946.png)

![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B1284990.png)

![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B1284991.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)